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An Application Guide to Semiconductor Device Passivation Using Cyclotene™ Resins

Introduction
Cyclotene™, a brand of benzocyclobutene (BCB) based polymers, are advanced electronic

resins widely used in the microelectronics industry for applications such as interlayer

dielectrics, wafer bonding, and, notably, semiconductor device passivation.[1][2][3] Developed

by Dow Chemical, these resins are derived from B-staged bisbenzocyclobutene monomers.[1]

[2][4] Key properties that make Cyclotene an excellent choice for passivation include a low

dielectric constant, low moisture absorption, high thermal stability, excellent planarization, and

low-temperature curing capabilities.[1][3][4][5] These characteristics ensure reliable device

performance, especially for high-frequency applications and complex packaging technologies

where signal integrity is critical.[5][6]

This document provides detailed application notes and protocols for the use of Cyclotene 3000

series resins in semiconductor device passivation.

Material Properties and Formulations
Cyclotene resins offer a range of properties that are highly desirable for microelectronic

fabrication.[5] They are known for not emitting volatiles during the curing process, which is a

significant advantage in building multilevel device structures.[5]
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The thermal, electrical, and mechanical properties of fully cured Cyclotene 3000 series resins

are summarized below.

Table 1: Thermal, Electrical, and Mechanical Properties of Cyclotene 3000 Series Resins

Property Measured Value

Dielectric Constant (1-20 GHz) 2.65 – 2.50

Dissipation Factor (1-20 GHz) 0.0008 – 0.002

Breakdown Voltage 5.3 x 10⁶ V/cm

Leakage Current 6.8 x 10⁻¹⁰ A/cm² at 1.0 MV/cm

Glass Transition Temp (Tg) > 350°C[4]

Moisture Absorption < 0.25% at 85% RH[4]

Source:[1]

Commercial Formulations
The Cyclotene 3000 series is available in several formulations, differing by viscosity, which

allows for a range of film thicknesses in a single spin-coat application.[1][4] All formulations use

Mesitylene as the solvent.[1]

Table 2: Cyclotene 3000 Series Formulations and Typical Thickness Ranges

Product Viscosity (cSt @ 25°C)
Cured Thickness Range
(µm)

CYCLOTENE 3022-35 14 1.0 – 2.4

CYCLOTENE 3022-46 52 2.4 – 5.8

CYCLOTENE 3022-57 259 5.7 – 15.6

CYCLOTENE 3022-63 870 9.5 – 26.0

Source:[1][4]
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Experimental Protocols
The following sections detail the step-by-step procedures for applying Cyclotene as a

passivation layer, from initial substrate preparation to the final thermal cure.

Required Equipment and Materials
Equipment: Programmable spin coater (with dispense nozzles, backside rinse, and edge-

bead removal capabilities), hotplate, convection or vacuum oven with inert gas supply (N₂ or

Ar).[1][2]

Materials:

Cyclotene 3000 Series Resin (e.g., 3022-35, 3022-46, etc.).

Adhesion Promoter: AP3000.[1][7]

Rinse Solvent: T1100.[1][2]

Substrates (e.g., Silicon, GaAs, Alumina).

Storage: Cyclotene resins and ancillary chemicals should be stored at room temperature.

The shelf life is typically two years from the date of manufacture.[1][2]

General Processing Workflow
The overall process for applying a Cyclotene passivation layer involves a series of sequential

steps, each critical for achieving a high-quality, reliable film.
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Caption: High-level workflow for Cyclotene passivation.

Protocol 1: Substrate Preparation
A clean substrate surface is critical to ensure good adhesion and prevent coating defects.[1][2]

[8]

General Cleaning: Perform a brief oxygen plasma treatment followed by a deionized (DI)

water rinse.[1][2]

Substrates with Polyimide: If polyimide is present, first perform a dehydration bake on an

oven or hotplate at ≥150°C. Follow this with an oxygen plasma treatment before proceeding

with the adhesion promoter.[1][2]

Drying: Ensure the substrate is thoroughly dry before the next step.
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Protocol 2: Adhesion Promoter Application
The use of an adhesion promoter is strongly recommended for most surfaces to ensure a

robust interface between the substrate and the Cyclotene film.[1][2][4][9] AP3000 is effective

on common surfaces like silicon oxide, silicon nitride, aluminum, and copper.[1][2]

Dispense: Dispense AP3000 onto the substrate. This can be done dynamically while rotating

the substrate at approximately 500 rpm.[4]

Spread: For static dispense, spread the promoter at a low speed (e.g., 50-300 RPM) for 5

seconds.[1][2]

Spin-Dry: Increase the rotational speed to 2000-3000 RPM and spin for 15-30 seconds until

the surface is dry.[1][4]

Optional Bake: While not always necessary, baking the adhesion promoter (e.g., 30 seconds

at 100-150°C) can improve adhesion to certain substrates like silicon nitride.[8][9]

Protocol 3: Spin Coating and Baking
This protocol details the application of the Cyclotene resin and the subsequent soft bake to

remove solvent.
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Caption: Detailed spin-coating and soft bake workflow.

Resin Dispense: Dispense the appropriate amount of Cyclotene resin onto the substrate.

This can be done statically or dynamically (while rotating at 50-200 rpm).[1] For higher

viscosity formulations, a radial dispense from edge to center can optimize material usage.[1]

Spread: Increase the rotation speed to 500-750 rpm for 5-10 seconds to spread the resin

across the substrate.[1][2][4]
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Spin Coat: Ramp up to the final spin speed (typically 1000-5000 rpm) to achieve the desired

film thickness.[4] Maintain this speed for 20-30 seconds.[4] Refer to Table 3 for guidance.

Backside Rinse and Edge Bead Removal (EBR): Decrease speed to 600-1000 rpm and

dispense a solvent like T1100 to clean the backside of the substrate and remove the polymer

bead at the edge.[4][8]

Spin-Dry: Increase speed to 1500-2000 rpm for about 10 seconds to dry the substrate.[1]

Soft Bake: Bake the coated substrate on a hotplate. The temperature can range from 80°C

to 150°C for as little as 60 seconds.[1][2] This step removes residual solvent and stabilizes

the film for handling.[1][2]

Table 3: Cured Film Thickness (µm) vs. Spin Speed (rpm) for Cyclotene 3000 Series

Spin Speed
(rpm)

CYCLOTENE
3022-35

CYCLOTENE
3022-46

CYCLOTENE
3022-57

CYCLOTENE
3022-63

1000 2.4 5.8 15.6 26.0

2000 1.6 3.9 10.2 16.8

3000 1.3 3.1 7.9 12.8

4000 1.1 2.6 6.6 10.6

5000 1.0 2.4 5.7 9.5

Note: Data is for an open bowl spin coater and should be used as a starting point for process

optimization.[1][4]

Protocol 4: Thermal Curing
The final cure step polymerizes the resin to achieve its final dielectric and mechanical

properties.[1][2] Curing must be performed in an inert atmosphere (O₂ concentration < 100

ppm) for temperatures at or above 150°C to prevent oxidation.[1][2][4]

Soft Cure (Partial Cure): Used for multilayer applications to promote adhesion between

successive coats.[1][5] A soft cure achieves approximately 75-82% polymerization.[1][10]
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Hard Cure (Full Cure): Used for single layers or the final layer in a multilayer structure to

achieve maximum chemical resistance and stable properties.[5]

Table 4: Recommended Thermal Cure Profiles (Convection Oven)

Cure Type Step
Temperature
Ramp/Hold

Duration Atmosphere

Soft Cure 1 Ramp to 210°C - N₂ / Ar

2 Hold at 210°C 40 minutes N₂ / Ar

Hard Cure

(Rapid)
1 Ramp to 250°C - N₂ / Ar

2 Hold at 250°C 60 minutes N₂ / Ar

Hard Cure (Slow

Ramp for

Planarization)

1

Ramp from

Room Temp to

250°C

~3 hours N₂ / Ar

2 Hold at 250°C 60 minutes N₂ / Ar

Note: Slower ramp rates generally result in better planarization.[1][2] For high-throughput

applications, a hotplate cure at ~300°C can fully cure the film in under a minute.[4][11]

Rework and Stripping Procedures
It is possible to rework or strip the Cyclotene film at different stages of the process. The correct

method depends on the degree of cure.
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Caption: Logic diagram for Cyclotene rework procedures.

Pre-Cure (After Soft Bake): The uncured film can be removed by immersing the substrate in

a T1100 solvent bath at room temperature.[1][2]

Soft-Cured: A soft-cured film can be stripped by immersing it in a Primary Stripper A bath at

90-100°C. The removal rate is approximately 2 µm/hour at 90°C.[1][2]

Fully Cured: Fully cured Cyclotene is highly chemical-resistant.[1][2] Removal typically

requires aggressive methods like plasma stripping with an oxygen/fluorine plasma (e.g.,

CF₄/O₂ or SF₆/O₂) or a piranha (H₂O₂/H₂SO₄) bath.[1][2][5] These aggressive wet etches

may not be compatible with underlying device structures.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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